molecular formula C14H13NO2 B14124572 N-Benzylbenzo[d][1,3]dioxol-5-amine

N-Benzylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B14124572
M. Wt: 227.26 g/mol
InChI Key: OFVNZOJVKWKSPT-UHFFFAOYSA-N
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Description

N-Benzylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with an amine group at the 5-position. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylbenzo[d][1,3]dioxol-5-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzodioxole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the amine group at the 5-position of the benzodioxole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

N-Benzylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: The parent compound without the benzyl and amine substitutions.

    N-Benzylbenzo[d][1,3]dioxol-4-amine: A similar compound with the amine group at the 4-position instead of the 5-position.

    N-Benzylbenzo[d][1,3]dioxol-6-amine: A similar compound with the amine group at the 6-position.

Uniqueness

N-Benzylbenzo[d][1,3]dioxol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group at the 5-position may confer distinct properties compared to other isomers, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-benzyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C14H13NO2/c1-2-4-11(5-3-1)9-15-12-6-7-13-14(8-12)17-10-16-13/h1-8,15H,9-10H2

InChI Key

OFVNZOJVKWKSPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

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